![molecular formula C12H8Cl2N2O B8596767 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine CAS No. 89544-25-2](/img/structure/B8596767.png)
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine
Overview
Description
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is a chemical compound characterized by the presence of two 5-chloro-pyridyl groups attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine typically involves the reaction of 5-chloro-2-pyridylmagnesium bromide with an appropriate oxirane precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The chlorine atoms in the pyridyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions are particularly important, as they can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(3-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(5-bromo-pyrid-2-yl)oxirane
Uniqueness
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is unique due to the specific positioning of the chlorine atoms on the pyridyl rings, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
89544-25-2 |
|---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-3-10(15-5-8)12(7-17-12)11-4-2-9(14)6-16-11/h1-6H,7H2 |
InChI Key |
DLGICIDZNLDGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
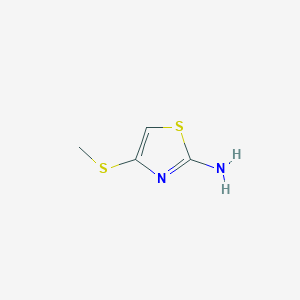
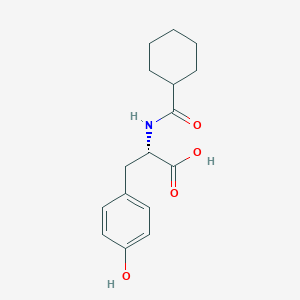
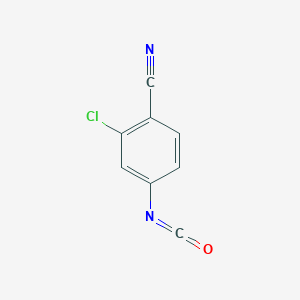
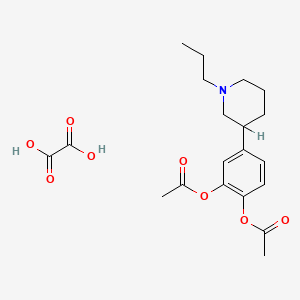
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)
![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)
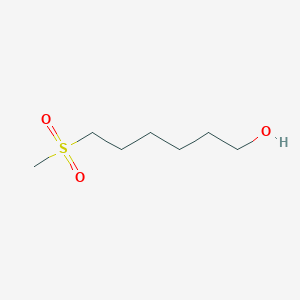
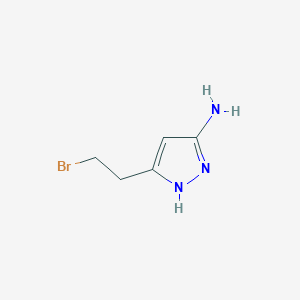
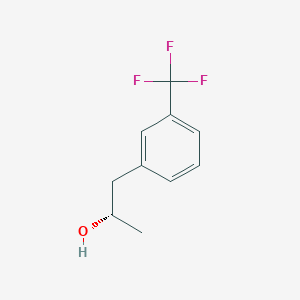
![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)



